DMF-DMA

描述

Historical Context and Evolution of DMF-DMA as a Reagent

The exploration of amide acetals, the class of compounds to which this compound belongs, was pioneered by Hellmut Bredereck and his research group. Their work laid the foundation for understanding the reactivity and synthetic potential of these compounds. Initially, the synthesis of this compound involved the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate (B86663) to form an adduct, which was then treated with sodium methoxide (B1231860). chemicalbook.com Early methods for its preparation sometimes involved reagents like phosgene (B1210022) or thionyl chloride, which were often cumbersome and produced lower yields. publish.csiro.augoogle.com

Over the years, synthetic methodologies have evolved to become more efficient and safer. Modern preparations often involve the reaction of the Vilsmeier reagent, derived from DMF and an activating agent like phosphorus oxychloride, with sodium methoxide. sciencemadness.org The evolution of its synthesis has paralleled its growing importance as a reagent. Initially used in simpler applications like methylation and formylation, the scope of this compound's utility has expanded dramatically. Today, it is a key reagent in the synthesis of a wide range of compounds, from simple enamines to complex pharmaceutical intermediates. chemicalbook.comliskonchem.com

Significance of this compound in Modern Organic Synthesis

The significance of this compound in modern organic synthesis is underscored by its broad applicability and the mild reaction conditions under which it can be employed. guidechem.com It serves as a crucial building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com For instance, it is a key intermediate in the synthesis of quinolone drugs like ofloxacin, the sedative-hypnotic zaleplon, and the xanthine (B1682287) oxidase inhibitor allopurinol. liskonchem.comwikipedia.orgmit-ivy.com More recently, this compound has been utilized in the one-pot synthesis of the antiviral drug Molnupiravir, where it acts as a protecting group. publish.csiro.aupublish.csiro.au

Its ability to react with compounds containing active hydrogen atoms makes it particularly valuable for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. guidechem.com The reagent's versatility allows for the construction of diverse heterocyclic scaffolds, including indole (B1671886), pyridine (B92270), pyrazole (B372694), and pyrimidine (B1678525) derivatives. guidechem.comscirp.org The high yields and selectivity often achieved with this compound reactions make it an attractive choice for complex total synthesis projects. guidechem.com

Overview of this compound's Multifaceted Reactivity

The reactivity of N,N-Dimethylformamide dimethyl acetal (B89532) is characterized by two key sites: a partially positive carbon atom that behaves as an electrophile and a partially negative nitrogen atom that can act as a nucleophile. publish.csiro.audntb.gov.uaresearchgate.net This dual reactivity allows it to participate in a wide range of chemical transformations.

Electrophilic Character and Condensation Reactions

The electrophilic nature of the central carbon atom in this compound is its most exploited feature. publish.csiro.audntb.gov.ua This electrophilicity drives its condensation reactions with a variety of nucleophiles, particularly compounds with active methylene (B1212753) or methyl groups. mdpi.com In these reactions, this compound acts as a formylating agent, introducing a dimethylaminomethylene group (-CH=N(CH3)2) onto the substrate.

A prominent example is the reaction with β-diketones or other 1,3-dicarbonyl compounds to form enaminones. imist.ma These enaminones are stable, versatile intermediates that can be used in the synthesis of various heterocyclic systems. researchgate.net The reaction proceeds through the nucleophilic attack of the enolate of the active methylene compound on the electrophilic carbon of this compound, followed by the elimination of two molecules of methanol (B129727). Similarly, this compound reacts with primary and secondary amines to yield formamidines. sigmaaldrich.com

Table 1: Examples of Condensation Reactions with this compound

| Substrate | Product Type | Significance of Product |

|---|---|---|

| Active Methylene Compounds (e.g., malononitrile (B47326), β-ketoesters) | Enamines/Enaminones | Versatile intermediates for heterocyclic synthesis. mdpi.comimist.ma |

| Methyl Ketones | Enaminones | Precursors for the synthesis of various substituted heterocycles. |

| Primary and Secondary Amines | Formamidines | Used in the synthesis of nitrogen-containing heterocycles and as protecting groups. sigmaaldrich.com |

| Amides and Thioamides | Amidines | Important functional groups in medicinal chemistry. sigmaaldrich.com |

Nucleophilic Character and Substitution Reactions

While its electrophilic character is more dominant, the nitrogen atom in this compound possesses nucleophilic properties. dntb.gov.ualiskonchem.com This allows it to participate in nucleophilic substitution reactions, attacking electrophilic centers such as halogenated hydrocarbons to form new carbon-nitrogen bonds. liskonchem.com

Furthermore, this compound can act as a methylating agent for a variety of functional groups. sigmaaldrich.comchemicalbook.com It can efficiently convert carboxylic acids to their corresponding methyl esters, phenols to methyl ethers, and thiols to thioethers. sigmaaldrich.com This methylation occurs under relatively mild conditions, offering an alternative to harsher methylating agents. The N,N-dimethylformamide dialkyl acetal can also be used as an alkyl source for N-alkylation of N-H compounds. researchgate.net

Role as a C1 Synthon

One of the most powerful applications of this compound in organic synthesis is its role as a C1 synthon. publish.csiro.audntb.gov.ua A C1 synthon is a chemical species that provides a single carbon atom to a molecular framework. This compound effectively delivers a "CHO" group equivalent in many reactions, facilitating the construction of carbon skeletons and, most notably, a wide range of heterocyclic rings. mdpi.com

The reaction of this compound with bifunctional nucleophiles is a common strategy for synthesizing heterocycles. For example, its reaction with compounds containing an active methylene group adjacent to a nucleophilic group (like an amine or hydroxyl) can lead to the formation of various five- and six-membered rings after intramolecular cyclization of the initially formed enaminone intermediate. This approach is widely used in the synthesis of pyridines, pyrimidines, pyrazoles, and indoles. guidechem.comscirp.orgbeilstein-journals.orgresearchgate.netbu.edu.egresearchgate.netresearchgate.net The Leimgruber-Batcho indole synthesis, for instance, utilizes the condensation of a 2-nitrotoluene (B74249) with this compound as a key step. journalijar.comresearchgate.net

Table 2: Heterocyclic Systems Synthesized Using this compound as a C1 Synthon

| Heterocyclic System | General Precursors | Reference |

|---|---|---|

| Indoles | Substituted 2-nitrotoluenes | guidechem.comresearchgate.netjournalijar.com |

| Pyridines | 1,3-Dicarbonyl compounds, enamines | guidechem.com |

| Pyrazoles | 1,3-Diketones | guidechem.com |

| Pyrimidines | Amidines, ureas, guanidines with 1,3-bifunctional three-carbon fragments | scirp.orgbu.edu.egresearchgate.netresearchgate.net |

| Quinazolines | N-arylimines, N-naphthylhydrazine | guidechem.com |

| Triazoles | Azides and carbonyl compounds | publish.csiro.au |

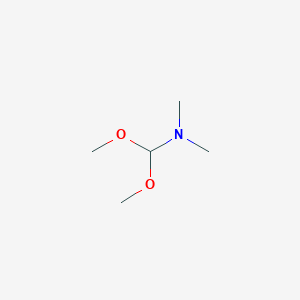

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dimethoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXGLVDWWRXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063540 | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a rancid odor; [BASF MSDS] | |

| Record name | N,N-Dimethylformamide dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.0 [mmHg] | |

| Record name | N,N-Dimethylformamide dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4637-24-5 | |

| Record name | Dimethylformamide dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4637-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylformamide-dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004637245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLFORMAMIDE-DIMETHYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7CTT5QPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Mechanistic Studies Involving Dmf Dma

General Principles of DMF-DMA Reactivity

The reactivity of this compound is governed by the electronic properties of its core structure, which features both electron-rich and electron-deficient centers. This duality allows it to participate in a wide range of chemical transformations.

Dual Reactivity: Electrophilic Carbon and Nucleophilic Nitrogen SitesThe chemical structure of this compound contains two primary sites of reactivity: a partially positive carbon atom and a partially negative nitrogen atom.dntb.gov.uaresearchgate.netpublish.csiro.aupublish.csiro.auThe central carbon atom is bonded to a nitrogen and two oxygen atoms, all of which are electronegative, rendering this carbon electrophilic and susceptible to attack by nucleophiles.researchgate.netConversely, the nitrogen atom possesses a lone pair of electrons, making it a nucleophilic site.dntb.gov.uaresearchgate.netpublish.csiro.aupublish.csiro.auThis inherent dual reactivity allows this compound to engage with a broad spectrum of organic functional groups.dntb.gov.uaresearchgate.netresearchgate.netFor instance, the electrophilic carbon is crucial for condensation reactions, while the nucleophilic nitrogen can participate in addition reactions.dntb.gov.ualiskonchem.comThis ambiphilic nature is fundamental to its utility as a C1 synthon, particularly in the synthesis of heterocyclic compounds.dntb.gov.uaresearchgate.netpublish.csiro.au

| Reactive Site | Character | Role in Reactions |

| Central Carbon Atom | Electrophilic (partially positive) | Acts as an electrophile in condensation and formylation reactions. dntb.gov.uaresearchgate.net |

| Nitrogen Atom | Nucleophilic (partially negative) | Acts as a nucleophile in addition reactions. dntb.gov.uaresearchgate.netliskonchem.com |

Detailed Mechanistic Pathways

The dual reactivity of this compound gives rise to several distinct mechanistic pathways, enabling it to function as a formylating agent, a methylating agent, and a cyclization reagent.

Role of Intermediates in this compound Reactions

The reactions of this compound are characterized by the formation of transient intermediates that are subsequently trapped by nucleophiles. The nature of the substrate and the reaction conditions play a pivotal role in determining which intermediate is formed and, consequently, the final product of the reaction.

The initial step in many reactions of this compound involves the formation of a highly electrophilic iminium ion. This occurs through the elimination of a methoxide (B1231860) ion from the protonated or Lewis acid-activated this compound molecule. This iminium species is a potent electrophile that readily reacts with a variety of nucleophiles.

In the context of the Vilsmeier-Haack reaction, a similar iminium salt, known as the Vilsmeier reagent, is formed from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride. nih.gov While not formed from this compound directly in the same manner, the underlying principle of a reactive iminium intermediate is central to the reactivity of this compound. For instance, the reaction of an enaminone, derived from a ketone and this compound, with phosphorus oxychloride leads to the formation of a chloropropeniminium salt, which is a type of iminium complex. researchgate.net This intermediate is then utilized in subsequent steps, such as the synthesis of 2,3,4-trisubstituted pyrroles. researchgate.net

The formation of these cationic electrophiles is a key feature of orthoamide chemistry, enabling reactions that would not proceed with less reactive formylating agents. researchgate.net

Enamines and dimethylamino imines are common intermediates formed when this compound reacts with compounds containing active methylene (B1212753), methyl, and amino groups. researchgate.netresearchgate.net These intermediates are valuable building blocks in the synthesis of various heterocyclic systems. researchgate.netresearchgate.net

The reaction of this compound with a compound containing an active methylene group, such as a ketone or a β-ketoester, proceeds through the initial attack of the enolate on the electrophilic carbon of this compound. Subsequent elimination of methanol (B129727) and dimethylamine (B145610) leads to the formation of an enamine. For example, phenylacetone condenses with this compound to yield the corresponding enaminone. This reaction can be catalyzed by agents like L-proline, which facilitates both nucleophilic and electrophilic activation.

A proposed mechanism for a three-component reaction involving 1,1-enediamines, this compound, and 1,3-dicarbonyl compounds highlights the formation of an initial enaminone-like intermediate from the reaction of the dicarbonyl compound with this compound. nih.gov This intermediate is then attacked by the enediamine in a cascade of reactions leading to highly functionalized 2-aminopyridine (B139424) derivatives. nih.gov

The following table summarizes examples of enamine and dimethylamino imine formation from this compound:

| Reactant | Intermediate Formed | Further Application | Reference |

|---|---|---|---|

| Phenylacetone | Enaminone | Synthesis of pyridine (B92270) and pyrazole (B372694) derivatives | |

| Active Methylene Compounds (general) | Enamine | Building blocks for heterocyclic synthesis | researchgate.net |

| Methyl Groups | Enamine | Used in the synthesis of various heterocycles | researchgate.net |

| Amino Groups | Dimethylamino Imine | Intermediate in heterocyclic synthesis | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Amidines are readily synthesized through the reaction of primary amines with this compound. researchgate.net The reaction proceeds via a trans-amidation reaction where a primary amine displaces the methoxy (B1213986) and dimethylamino groups of this compound. For instance, a trans-amidation reaction of this compound with dibenzylamine yields an intermediate N,N-dibenzylformamide dimethyl acetal (B89532), which then reacts with a primary amine to produce the corresponding amidine in high yield. researchgate.net

In a multi-component reaction, the treatment of malononitrile (B47326) dimer with two moles of this compound results in the formation of an amidine, where both the amino and the active methylene groups of the dimer have reacted. scirp.orgresearchgate.net This highlights the ability of this compound to react with multiple functional groups within the same molecule to form complex amidine structures.

The following table provides examples of amidine formation using this compound:

| Reactant | Intermediate Formed | Reaction Conditions/Further Steps | Reference |

|---|---|---|---|

| Primary Amine (general) | Amidine | Reaction with an intermediate N,N-dibenzylformamide dimethyl acetal | researchgate.net |

| Malononitrile Dimer (2 equivalents of this compound) | Amidine | Reaction with both amino and active methylene groups | scirp.orgresearchgate.net |

| Phenoxyacetamide | N,N-acylformamidine | Reaction at room temperature | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Studies on this compound Reaction Mechanisms

While experimental studies have provided significant insights into the reaction mechanisms of this compound, computational and theoretical studies offer a deeper understanding of the reaction pathways, transition states, and the energetics of intermediate formation. Although specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively reported in the provided search results, theoretical investigations of related compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) can offer valuable parallels.

A theoretical study on the kinetics and mechanism of hydrogen abstraction from DMF and DMA by various radicals was conducted using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,pd)/CBS-QB3 level and transition-state theory. This study provides a framework for how computational methods can be applied to understand the reactivity of such molecules. The calculations identified the preferential sites for hydrogen abstraction and determined the rate coefficients for these reactions.

Computational DFT studies, such as those using the B3LYP/6-31G* method, can be employed to map the transition states of reactions involving this compound. researchgate.net Such studies are crucial for resolving ambiguities in reaction mechanisms, for example, by determining the influence of solvent polarity on the stability of zwitterionic intermediates and thus on the regioselectivity of cycloaddition reactions. researchgate.net

Although detailed computational data specifically for the formation of imino-complexes, enamines, and amidines from this compound is not available in the provided results, the principles of computational chemistry suggest that such studies would involve:

Geometry Optimization: Determining the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the correct reactants and products.

These computational approaches provide a powerful toolkit to complement experimental findings and to gain a more quantitative and detailed picture of the reaction mechanisms of N,N-Dimethylformamide dimethyl acetal.

Applications of N,n Dimethylformamide Dimethyl Acetal in Organic Synthesis

Formylation and Aminomethylenation Reactions

DMF-DMA is widely employed for the introduction of formyl groups and for the conversion of active methylene (B1212753) and methyl groups into enamines and amidines. These transformations are pivotal in the construction of complex organic molecules and heterocyclic systems.

N,N-Dimethylformamide dimethyl acetal (B89532) serves as an effective reagent for the formylation of various nucleophilic substrates. It provides a one-carbon synthon for the construction of carbon skeletons. mdpi.comsciforum.net The reaction mechanism generally involves the generation of an aza-oxo-stabilized carbenium ion, which then reacts with the nucleophile. sciencemadness.org For instance, this compound can be used to formylate electron-rich aromatic systems, a transformation that is also characteristic of the Vilsmeier-Haack reaction. nih.govorganic-chemistry.org It can also be used to convert o-disubstituted aromatic systems into annulated heterocycles. sciencemadness.org The formylation of secondary amines with this compound has also been reported, leading to the formation of N-formyl derivatives. tandfonline.com

A notable application is the formylation of dihydrochalcones, which, after hydrolysis, yield α-benzyl-β-ketoaldehydes. researchgate.net This highlights the reagent's utility in synthesizing multifunctional compounds.

One of the most significant applications of this compound is its reaction with compounds containing active methylene or methyl groups to produce enamines. researchgate.netnih.govresearchgate.net This reaction, often referred to as aminomethylenation, is crucial for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netchemicalbook.com The high reactivity of this compound is attributed to the methoxy (B1213986) groups that create a partially positive charge on the carbon atom, facilitating condensation reactions. mdpi.comsciforum.net

The reaction proceeds by the attack of the active methylene or methyl carbanion on the electrophilic carbon of this compound, followed by the elimination of methanol (B129727). This process has been utilized in the synthesis of a wide array of compounds, including (2E)-3-dimethylamino-2-propen-1-ones from methyl ketones, (E)-α-[(dimethylamino)formylidene]cycloalkanones from cyclic ketones, and (E)-2-(dimethylamino)formylidene-1,3-diketones from 1,3-diketones. mq.edu.auimist.ma

The following table provides examples of the conversion of active methylene and methyl groups to enamines using this compound.

| Substrate | Reagent | Product | Yield (%) | Reference |

| Aryl methyl ketones | This compound, L-proline | (2E)-1-Aryl-3-(dimethylamino)-2-propen-1-ones | High | mq.edu.au |

| Cyclohexane-1,3-dione | This compound | 3-(Dimethylamino)methylene-cyclohexane-1,3-dione | 95 | imist.ma |

| 5-(4-Chlorophenyl)-furan-2(3H)-one | This compound, Toluene, 130°C | 5-(4-Chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one | 90 | mdpi.com |

| 2-Methyl-4-pyrones | This compound, N-Methylimidazole | 2-(2-(Dimethylamino)vinyl)-4-pyrones | N/A | researchgate.net |

Furthermore, this compound reacts with primary amines to form amidines. chemicalbook.comorganic-chemistry.org This reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net For example, the reaction of malononitrile (B47326) dimer with two moles of this compound results in the formation of an amidine where both the amino and the active methylene groups have reacted. scirp.org

Alkylation Reactions

In addition to its role in formylation and aminomethylenation, this compound is a potent alkylating agent, specifically for methylation. It efficiently methylates a range of functional groups under relatively mild conditions.

N,N-Dimethylformamide dimethyl acetal is an excellent reagent for the methylation of carboxylic acids to their corresponding methyl esters. researchgate.net This method is particularly advantageous due to its mild reaction conditions and high yields, even with sterically hindered compounds. guidechem.com The esterification is often the primary reaction even when other reactive groups like hydroxyl or active methylene are present in the substrate. guidechem.com For instance, salicylic (B10762653) acid, which contains both a carboxylic acid and a hydroxyl group, is esterified in high yield. guidechem.com

The reaction proceeds through the formation of an intermediate that then undergoes nucleophilic attack by the carboxylate anion, leading to the methyl ester and dimethylformamide.

This compound is also utilized for the methylation of phenols and thiols to synthesize the corresponding methyl ethers and thioethers. researchgate.net This transformation provides a convenient method for protecting these functional groups or for synthesizing desired target molecules. The reaction mechanism is analogous to that of carboxylic acid esterification, involving the nucleophilic attack of the phenoxide or thiolate on the methyl group of the activated this compound species.

The utility of this compound extends to the alkylation of CH-active methine compounds. sciencemadness.org This reaction allows for the introduction of a methyl group at a carbon atom activated by adjacent electron-withdrawing groups. This capability further demonstrates the versatility of this compound as a C1 building block in organic synthesis.

Heterocyclic Compound Synthesis

N,N-Dimethylformamide dimethyl acetal (DMFDMA) is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic frameworks. Its ability to react with active methylene and amino groups makes it a valuable C1 synthon for building various ring systems. This section focuses on its application in the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives.

Synthesis of Pyridine Derivatives

DMFDMA has been extensively utilized in the synthesis of a wide array of pyridine derivatives, ranging from simple substituted pyridines to more complex pyridone structures.

A straightforward approach to polysubstituted pyridines involves the reaction of 1,3-dicarbonyl compounds with N,N-Dimethylformamide dimethyl acetal. The initial reaction between the dicarbonyl compound and DMFDMA forms an enamine intermediate. This intermediate is then treated with a compound containing an active methylene group and a nitrile function, such as cyanothioacetamide or cyanoacetamide, to yield the target pyridine. researchgate.netresearchgate.net

For instance, the reaction of benzoylacetone (B1666692) with DMFDMA, followed by treatment with cyanothioacetamide or cyanoacetamide in dry N,N-Dimethylformamide (DMF), leads to the formation of polysubstituted pyridinethiones and pyridinones, respectively. researchgate.netresearchgate.net When the reaction is conducted in ethanol (B145695) with piperidine (B6355638) as a base, different pyridine derivatives can be obtained. researchgate.net

A notable three-component cascade reaction for synthesizing highly functionalized 2-aminopyridine (B139424) derivatives involves the use of 1,1-enediamines, DMFDMA, and 1,3-dicarbonyl compounds. nih.govacs.org This base-promoted reaction proceeds with good to excellent yields and is attractive due to its low cost, mild reaction temperatures, and high atom economy. nih.govacs.org The reaction is initiated by the formation of a reactive intermediate from the 1,3-dicarbonyl compound and DMFDMA. nih.gov

Table 1: Synthesis of Polysubstituted Pyridines using DMFDMA and 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Reagents | Product Type | Yield (%) | Reference |

| Benzoylacetone | 1. DMFDMA; 2. Cyanothioacetamide/DMF | Pyridinethione derivative | Not specified | researchgate.netresearchgate.net |

| Benzoylacetone | 1. DMFDMA; 2. Cyanoacetamide/DMF | Pyridinone derivative | Not specified | researchgate.netresearchgate.net |

| Ethyl 3-oxobutanoate | (Z)-N-(4-methylphenethyl)-2-nitroethene-1,1-diamine, DMFDMA, t-BuOK | 2-Aminopyridine derivative | 74-92% | acs.org |

| Cyclohexane-1,3-dione | Various 1,1-enediamines, DMFDMA, t-BuOK | 2-Aminopyridine derivative | Good to excellent | nih.gov |

A highly efficient method for the synthesis of diverse and highly functionalized 2-aminopyridine derivatives is a three-component cascade reaction involving 1,1-enediamines (EDAMs), N,N-Dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds. nih.govnih.govacs.orgdoaj.org This base-promoted reaction provides a concise and practical route to a novel class of 2-aminopyridine derivatives in good to excellent yields. nih.govnih.gov

The reaction mechanism is proposed to start with the reaction of DMFDMA with the 1,3-dicarbonyl compound to form an intermediate. Subsequently, the α-carbon of the 1,1-enediamine acts as a nucleophile, attacking the carbonyl group of the intermediate in a base-promoted 1,2-addition reaction. nih.gov The scope of this reaction is broad, accommodating various substituted 1,1-enediamines and different 1,3-dicarbonyl compounds, including cyclic variants like cyclohexane-1,3-dione derivatives. nih.gov The choice of solvent and base is crucial for the reaction's success, with 1,4-dioxane (B91453) and potassium tert-butoxide (t-BuOK) being identified as optimal conditions in some cases. acs.org The yields for these reactions are generally high, often ranging from 74% to 92%. acs.org

Table 2: Examples of 2-Aminopyridine Derivatives Synthesized from 1,1-Enediamines and DMFDMA

| 1,1-Enediamine | 1,3-Dicarbonyl Compound | Base | Solvent | Yield (%) | Reference |

| (Z)-N-phenethyl-2-nitroethene-1,1-diamine | Ethyl 3-oxobutanoate | t-BuOK | 1,4-Dioxane | 88 | acs.org |

| (Z)-N-(4-methylphenethyl)-2-nitroethene-1,1-diamine | Ethyl 3-oxobutanoate | t-BuOK | 1,4-Dioxane | 92 | acs.org |

| (Z)-N-benzyl-2-nitroethene-1,1-diamine | Methyl 3-oxobutanoate | t-BuOK | 1,4-Dioxane | 85 | acs.org |

| (Z)-N-phenethyl-2-nitroethene-1,1-diamine | Dimedone | t-BuOK | 1,4-Dioxane | 82 | acs.org |

An efficient and facile strategy for the synthesis of symmetrical pyridines utilizes the reaction of ketoxime acetates with N,N-Dimethylformamide dimethyl acetal acting as a C1 synthon. tandfonline.com This reaction is effectively catalyzed by iron(III) chloride (FeCl₃) and proceeds in good to excellent yields. tandfonline.com

The protocol involves heating the ketoxime acetate (B1210297) and DMFDMA in the presence of FeCl₃ at 120 °C for 6 hours under an argon atmosphere. A key advantage of this method is the use of an inexpensive and readily available catalyst without the need for additional ligands or additives. tandfonline.com The reaction demonstrates excellent functional group tolerance, making it a versatile method for preparing a variety of symmetrically substituted pyridines. tandfonline.com

N,N-Dimethylformamide dimethyl acetal serves as a key reagent in the synthesis of highly functionalized pyridones, particularly 3-cyano-2-pyridone derivatives. One established method involves the reaction of the Knoevenagel condensation product of an aromatic ketone and ethyl acetoacetate (B1235776) with DMFDMA to produce an enaminonitrile intermediate. rsc.org The subsequent addition of various primary nucleophilic amines to this intermediate leads to the formation of the desired 3-cyano-2-pyridone derivatives. rsc.org

This multi-step process highlights the role of DMFDMA in constructing a key reactive intermediate that can be further elaborated to generate the final heterocyclic product. The versatility of this method lies in the variety of primary amines that can be employed in the final cyclization step, allowing for the synthesis of a diverse library of pyridone compounds.

Synthesis of Pyrimidine Derivatives

N,N-Dimethylformamide dimethyl acetal is a valuable reagent for the synthesis of pyrimidine derivatives. It is often used to generate amidine intermediates from compounds containing amino groups, which then undergo cyclization to form the pyrimidine ring. scirp.orgresearchgate.net

A notable application is the reaction of malononitrile dimer with DMFDMA. When one mole of the dimer reacts with one mole of DMFDMA, a condensation product is formed. researchgate.net Using two moles of DMFDMA leads to the formation of an amidine where both the amino and the active methylene groups of the malononitrile dimer have reacted. scirp.orgresearchgate.netscirp.org This resulting amidine is a versatile precursor that can be reacted with various nucleophiles, such as 4-nitroaniline (B120555) and 4-methylaniline, to prepare substituted pyrimidines. scirp.orgresearchgate.net

Furthermore, DMFDMA can react with 2-aminopyridine or 2-aminopyrimidine (B69317) to yield N,N'-dimethyl amino formamidines. researchgate.net These formamidines are stable intermediates that can be isolated and subsequently used in reactions to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. The yields for the formation of these formamidine (B1211174) intermediates are typically high, ranging from 71% to 90%. researchgate.net

Synthesis of Pyrazole (B372694) Scaffolds

N,N-Dimethylformamide dimethyl acetal is a key reagent in the synthesis of pyrazole derivatives, which are significant N-heterocycles in medicinal and materials chemistry. chim.it A common strategy involves the reaction of 1,3-dicarbonyl compounds, both open-chain and cyclic, with DMFDMA. guidechem.com This initial reaction typically forms a β-enaminone intermediate. chim.it Subsequent cyclocondensation of this enaminone with hydrazine (B178648) derivatives yields the final pyrazole scaffold. chim.it This method is efficient, with studies reporting the synthesis of various 1,5-disubstituted pyrazole derivatives in yields often exceeding 80%. guidechem.com

Another approach utilizes a [3+2] cycloaddition reaction of electron-deficient olefins that are part of a pyrazole motif with DMFDMA to construct spirooxindole-pyrazole scaffolds. sigmaaldrich.com The versatility of DMFDMA allows for the creation of functionally diverse pyrazoles by varying the starting ketone and hydrazine components. chim.it

Table 1: Synthesis of Pyrazole Derivatives using DMFDMA This table is interactive and allows for sorting and filtering of data.

| Starting Material | Intermediate | Second Reagent | Product | Yield |

|---|---|---|---|---|

| 1,3-Diketone | β-Enaminone | Hydrazine | 1,5-Disubstituted Pyrazole | >80% guidechem.com |

| Ketone | β-Enaminone | Hydrazine | Pyrazole Derivative | Very Good chim.it |

Synthesis of Pyrrole (B145914) Derivatives

The synthesis of substituted pyrrole derivatives can be effectively achieved using N,N-Dimethylformamide dimethyl acetal. A notable method involves the initial reaction of an appropriate ketone with DMFDMA to afford an enaminone intermediate. researchgate.net This enaminone is a versatile building block that can be further modified. researchgate.net

In a specific synthetic pathway, the enaminone is treated with phosphorus oxychloride in dichloromethane (B109758) to convert it into a more reactive chloropropeniminium salt. researchgate.net This salt then undergoes condensation with ethyl N-methylglycinate in the presence of a base like sodium hydride in a DMF solvent. This sequence of reactions results in the formation of a 2,3,4-trisubstituted pyrrole. researchgate.net This method demonstrates the utility of DMFDMA in constructing complex, polysubstituted pyrrole rings from simple ketone precursors. researchgate.net

Synthesis of Indoles

A significant application of N,N-Dimethylformamide dimethyl acetal in heterocyclic synthesis is the Leimgruber-Batcho indole (B1671886) synthesis. researchgate.netsciencemadness.org This powerful method provides a general route to various indole derivatives, starting from substituted ortho-nitrotoluenes. guidechem.comresearchgate.net

The process begins with the reaction of an o-nitrotoluene derivative with DMFDMA, typically in refluxing DMF, to form an o-nitroaryl-substituted (E)-N,N-dimethylenamine. researchgate.netsciencemadness.orgresearchgate.net The enhanced acidity of the benzylic methyl hydrogens on the o-nitrotoluene facilitates this condensation. researchgate.net The subsequent step involves the reduction of the nitro group on this enamine intermediate. researchgate.net This reduction is commonly performed via catalytic hydrogenation and leads to a spontaneous cyclization, yielding the indole product. researchgate.netsciencemadness.org

A noted limitation of this synthesis is that electron-donating groups on the aromatic ring can retard the initial aminomethylenation step. researchgate.net This issue can be overcome by adding pyrrolidine (B122466) to the reaction mixture, which generates a more reactive pyrrolidine enaminone as the main intermediate, facilitating the subsequent reduction and cyclization to the indole. researchgate.net

Table 2: Leimgruber-Batcho Indole Synthesis This table is interactive and allows for sorting and filtering of data.

| Step | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Condensation | o-Nitrotoluene, DMFDMA | N,N-Dimethylenamine researchgate.netsciencemadness.org | Electron-donating groups can slow this step. researchgate.net |

| 2. Reduction & Cyclization | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Indole | The reduction of the nitro group triggers spontaneous cyclization. researchgate.net |

Synthesis of Triazoles

N,N-Dimethylformamide dimethyl acetal serves as an effective one-carbon (C1) synthon for the synthesis of triazole rings, offering an alternative to the more common copper-catalyzed azide-alkyne cycloaddition reactions. publish.csiro.au This method involves the reaction between azides and carbonyl compounds, facilitated by DMFDMA. publish.csiro.au

In this synthetic approach, DMFDMA reacts with a carbonyl compound to form an enaminone intermediate. This enaminone can then undergo a 1,3-dipolar cycloaddition reaction with an azide (B81097) to produce 4-acyl-1,2,3-triazoles. publish.csiro.au This strategy highlights the utility of DMFDMA in constructing the triazole core by assembling it from non-alkyne precursors. publish.csiro.aupublish.csiro.au

Synthesis of Fused Heterocycles (e.g., Pyrrolo[1,2-a]pyrazines, Furazano-fused Naphthyridine Systems)

The reactivity of N,N-Dimethylformamide dimethyl acetal makes it an invaluable tool for constructing complex, fused heterocyclic systems. scirp.org It can be used to build rings onto existing heterocyclic scaffolds through the formation of reactive enamine or amidine intermediates. publish.csiro.auscirp.org

Pyrrolo[1,2-a]pyrazines : These fused systems can be synthesized using pyrrole-based enaminones as key intermediaries. publish.csiro.au The enaminones are prepared by the reaction of a suitable pyrrole precursor with DMFDMA. publish.csiro.aupublish.csiro.au Subsequent cyclization steps lead to the formation of the bicyclic pyrrolo[1,2-a]pyrazine (B1600676) core. publish.csiro.au

Fused Pyridazines : The reaction of pyridazine (B1198779) derivatives with DMFDMA can lead to the formation of fused ring systems. scirp.orgscirp.org For instance, certain pyridazines react with DMFDMA to yield pyrido[4,3-c]pyridazine structures. scirp.orgscirp.orgresearchgate.net These products can sometimes be reacted further with another mole of DMFDMA to afford more complex tricyclic compounds. scirp.orgscirp.orgresearchgate.net

Indolo[1,2-c]quinazolines : DMFDMA is used in the final cyclization step for the synthesis of 12-arylindolo[1,2-c]quinazolines. researchgate.netbeilstein-journals.org The process starts with a palladium-catalyzed reaction to form 2-(o-aminophenyl)-3-arylindoles. researchgate.netbeilstein-journals.org These indole intermediates are then treated with DMFDMA, which acts as a one-carbon electrophile to facilitate the cyclization and formation of the fused quinazoline (B50416) ring system. researchgate.netbeilstein-journals.org

Synthesis of 1,4-Pyrazine-2,5-diones

N,N-Dimethylformamide dimethyl acetal has been reported as a building block in the synthesis of 1,4-pyrazine-2,5-diones. scirp.orgresearchgate.net An interesting application is seen in the reaction with chloroacetamides. The reaction of N-aryl chloroacetamides with DMFDMA does not produce the expected 1,5-diaryl-3,7-dimethoxy-1H,5H- scirp.orgbeilstein-journals.orgdiazocine-2,6-diones. Instead, it yields 1,4-diaryl-piperazine-2,5-diones, which are derivatives of the pyrazine-2,5-dione core structure. researchgate.net

The proposed mechanism for this transformation is unconventional. DMFDMA acts as a nucleophile, attacking the carbon atom bearing the chlorine in the chloroacetamide to form a salt intermediate. researchgate.net This intermediate then undergoes dimerization with the elimination of dimethylamine (B145610) hydrochloride to form the stable 1,4-diaryl-piperazine-2,5-dione ring system in good yield. researchgate.net

Synthesis of Piperazine (B1678402) Derivatives

A specific application of N,N-Dimethylformamide dimethyl acetal leads to the formation of piperazine derivatives, specifically 1,4-diaryl-piperazine-2,5-diones. researchgate.net This synthesis occurs from the reaction of chloroacetamides with DMFDMA. researchgate.netresearchgate.net

The reaction pathway involves an unusual role for DMFDMA, where it behaves as a nucleophile rather than its more common role as an electrophilic C1 source. researchgate.net It attacks the chloroacetamide to displace the chlorine atom, leading to a salt intermediate. This intermediate subsequently dimerizes to form the six-membered piperazine-2,5-dione ring. This method provides a direct route to symmetrically substituted 1,4-diaryl-piperazine-2,5-diones from readily available starting materials. researchgate.net

Synthesis of Benzimidazoles and Benzothiazoles

N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a versatile C1 synthon in the synthesis of various heterocyclic compounds, including benzimidazoles and benzothiazoles. These structural motifs are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

The synthesis of benzimidazoles using DMFDMA typically involves the condensation reaction with o-phenylenediamines. The reaction proceeds by an initial formation of an amidine intermediate from the reaction of one of the amino groups of the o-phenylenediamine (B120857) with DMFDMA. Subsequent intramolecular cyclization with the elimination of dimethylamine and methanol leads to the formation of the benzimidazole (B57391) ring. This method provides a straightforward approach to 2-unsubstituted benzimidazoles. The reaction can be promoted by various catalysts or conducted under thermal conditions. For instance, a straightforward approach for the synthesis of dimethyl acetal protected benzimidazole-2-carboxaldehydes from 1,2-diaminobenzenes has been established using an imidazolium (B1220033) ionic liquid as a catalyst. nih.govresearchgate.net

Similarly, benzothiazoles can be synthesized from the reaction of 2-aminothiophenols with a suitable C1 source. While direct examples using solely DMFDMA are part of the broader utility of DMF derivatives in such cyclizations, the general strategy involves the formation of an intermediate that undergoes cyclization to form the thiazole (B1198619) ring fused to the benzene (B151609) ring. The reaction of 2-aminothiophenol (B119425) with DMF derivatives can yield 2-substituted benzothiazoles. researchgate.net

The following table provides examples of the synthesis of these heterocycles.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| o-Phenylenediamine | Methyl 4,4-dimethoxy-3-oxobutanoate | Dimethyl acetal protected benzimidazole-2-carboxaldehyde | Imidazolium ionic liquid catalyst, 80°C | High |

| 2-Aminothiophenol | N,N-Dimethylformamide | 2-Substituted benzothiazole | Imidazolium chloride, 140°C | 60-87% |

Protecting Group Chemistry

N,N-Dimethylformamide dimethyl acetal is a valuable reagent for the protection of various functional groups in organic synthesis, owing to its reactivity towards active hydrogen atoms. frontiersin.org

Protection of Amines

Primary and secondary amines react readily with DMFDMA to form N,N-dimethylformamidine derivatives. This transformation serves as an effective method for the protection of amino groups during multi-step syntheses. frontiersin.orgnih.gov The formamidine group is stable under various conditions but can be cleaved when necessary. For example, a mild method for the hydrolytic removal of the N,N-dimethylformamidine group involves the use of zinc chloride in ethanol. google.com This protecting group strategy has been applied to a range of aliphatic and aromatic primary amines. google.com

The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol. The resulting formamidine is less basic and less nucleophilic than the original amine.

| Amine Substrate | Product | Reagent | Conditions | Yield | Reference |

| Substituted aniline | N'-Aryl-N,N-dimethylformamidine | DMFDMA | Refluxing DMFDMA | Not specified | google.com |

| Sulfonamide | N-Sulfonylformamidine | DMFDMA | Microwave, solvent-free | 85-99% | gcwgandhinagar.com |

| Primary amines | N,N-dibenzyl formamidines | N,N-dibenzylformamide dimethyl acetal | Room temperature | High | researchgate.net |

Protection of Hydroxyl Groups in Nucleosides

In the synthesis of oligonucleotides, the protection of the hydroxyl groups of nucleosides is crucial to ensure regioselectivity in the coupling reactions. DMFDMA has been employed for the protection of hydroxyl groups in nucleosides. For instance, it can be used to protect the exocyclic amino group of nucleosides like GS-441524, the nucleoside precursor of remdesivir. nih.gov In this case, the reaction of the nucleoside with DMFDMA in pyridine resulted in the formation of the corresponding formamidine-protected nucleoside in good yield. nih.gov

Furthermore, DMFDMA can be used to form a cyclic acetal across vicinal diols, such as the 2' and 3'-hydroxyl groups or the 3' and 5'-hydroxyl groups of ribonucleosides. This protection strategy can be advantageous in certain synthetic routes. For example, the 3',5'-hydroxyls of a guanosine (B1672433) analogue were protected using di(tert-butyl)chlorosilane after the exocyclic amine was protected with a dimethylformamidine group. nih.gov The reaction of 2'-N,N-dimethylamino-2'-deoxyguanosine with DMFDMA in methanol was used to protect the exocyclic amino group before further modifications. nih.gov

| Nucleoside | Protected Group(s) | Reagent | Solvent | Yield |

| GS-441524 | Exocyclic amine | DMFDMA | Pyridine | 76% |

| 2'-N,N-dimethylamino-2'-deoxyguanosine | Exocyclic amine | DMFDMA | Methanol | 88% |

| GS-441524 analogue | 3'- and 5'-hydroxyls (as di-tert-butylchlorosilane (B1588140) ether after amine protection) | DMFDMA (for amine protection) | Pyridine | 76% (for amine protection step) |

Protection of Carboxyl End Groups in Peptides

The protection of the C-terminal carboxyl group is a fundamental requirement in stepwise peptide synthesis to prevent its participation in undesired side reactions during the coupling of amino acid residues. One common strategy for carboxyl group protection is its conversion to an ester. N,N-Dimethylformamide dimethyl acetal can be utilized for the esterification of carboxylic acids, including the C-terminal carboxyl group of amino acids and peptides. nih.gov

The reaction of a carboxylic acid with DMFDMA leads to the formation of a methyl ester. This process is believed to proceed through an intermediate that is subsequently attacked by methanol, which is generated in situ or can be added to the reaction mixture. This method offers a mild route for the preparation of methyl esters. For example, amino acids containing a carboxylic acid group can be esterified directly using DMFDMA. nih.gov

| Substrate | Product | Reagent | Outcome |

| Amino acid with free carboxylic acid | Amino acid methyl ester | DMFDMA | Direct esterification |

| Phenoxyacetamide | Methyl phenoxyacetate | DMFDMA followed by methanol | Conversion to methyl ester |

Dehydration and Elimination Reactions

Cyclization of Vicinal Diols to Epoxides

N,N-Dimethylformamide dimethyl acetal and related formamide (B127407) acetals can be employed to facilitate the cyclization of vicinal diols to form epoxides. This reaction provides an alternative to other epoxidation methods. The reaction is particularly effective for the conversion of trans-vicinal diols to epoxides. researchgate.net

The mechanism is proposed to involve the initial reaction of the diol with DMFDMA to form a cyclic 2-dimethylamino-1,3-dioxolane intermediate. This intermediate can then undergo a subsequent elimination reaction to yield the epoxide. This process often occurs with an inversion of configuration at one of the carbon centers. For example, the reaction of meso-1,2-diphenyl-1,2-ethanediol (meso-hydrobenzoin) with a formamide acetal can stereospecifically yield trans-stilbene (B89595) epoxide.

| Diol Substrate | Product | Stereochemical Outcome |

| trans-Cyclohexane-1,2-diol | Cyclohexene oxide | Inversion of configuration |

| meso-1,2-Diphenyl-1,2-ethanediol | trans-Stilbene epoxide | Stereospecific |

| Diethyl D-tartarate (a cis-diol) | Diethyl fumarate (B1241708) (olefin) | Corresponds to epoxide formation and subsequent elimination |

Dehydrative Decarboxylation of β-Hydroxy Carboxylic Acids to Alkenes

N,N-Dimethylformamide dimethyl acetal serves as an effective reagent for the dehydrative decarboxylation of β-hydroxy carboxylic acids, facilitating their conversion into alkenes. sciencemadness.org This transformation is particularly useful in organic synthesis for introducing carbon-carbon double bonds. The reaction mechanism proceeds via an anti-elimination pathway. sciencemadness.org This stereospecificity makes it a complementary method to syn-elimination reactions that proceed through a β-lactone intermediate. sciencemadness.org The use of specific variations of the reagent, such as N,N-Dimethylformamide dineopentyl acetal, can be employed to prevent potential side reactions like O-alkylation of the carboxylic acid group. sciencemadness.org

Role in Pharmaceutical and Agrochemical Synthesis

This compound is an important intermediate and building block in the synthesis of a variety of pharmaceuticals and agrochemicals. chemicalbook.comliskonchem.com Its reactivity allows it to be used for constructing heterocyclic compounds, which form the core of many bioactive molecules. google.comsigmaaldrich.com

This compound plays a critical role in the synthesis of several key pharmaceutical agents. liskonchem.comgoogle.com

Molnupiravir: In a convenient "one-pot" synthesis of the antiviral drug Molnupiravir from cytidine, this compound is employed as a protecting agent. acs.orgchemrxiv.orgacs.org It selectively protects the 2',3'-dihydroxyls and the amino group of cytidine. acs.orgacs.org This strategic protection facilitates a site-specific esterification at the 5'-hydroxyl group, a crucial step in the synthesis, leading to high yields of the final product. chemrxiv.orgchemrxiv.org

Remdesivir: A highly efficient, three-step synthesis of the antiviral drug Remdesivir from its parent nucleoside (GS-441524) also utilizes this compound as a protecting agent. nih.govacs.org It masks the 2',3'-dihydroxyl groups, and the resulting protecting group can be removed under mild conditions, which prevents the formation of degradation-related impurities. nih.govacs.org This approach has been shown to be superior to methods using other protecting groups. chemrxiv.org

Ofloxacin, Milrinone, and Allopurinol: this compound serves as a key intermediate in the synthesis of these drugs. liskonchem.comgoogle.com In the synthesis of Milrinone, a cardiotonic agent, this compound is used in a condensation reaction with 1-(4-pyridyl)-acetone to prepare a critical intermediate, 1-(4-pyridyl)-2-(dimethylin)-ethenyl methyl ketone. google.com It is also listed as a condensing agent for quinolone drugs like Ofloxacin and an intermediate for Allopurinol. liskonchem.comgoogle.com

The table below outlines the function of this compound in the synthesis of these specific drugs.

| Drug | Therapeutic Class | Role of N,N-Dimethylformamide Dimethyl Acetal |

| Molnupiravir | Antiviral | Protecting agent for hydroxyl and amino groups. acs.orgchemrxiv.org |

| Remdesivir | Antiviral | Protecting agent for hydroxyl groups. nih.govacs.org |

| Ofloxacin | Antibiotic (Quinolone) | Condensing agent/Intermediate. liskonchem.comgoogle.com |

| Milrinone | Cardiotonic Agent | Intermediate in a condensation reaction. liskonchem.comgoogle.com |

| Allopurinol | Gout Treatment | Synthesis intermediate. liskonchem.comgoogle.com |

Beyond specific, named pharmaceuticals, this compound serves as a versatile building block for broader classes of therapeutic agents, including anti-inflammatory and antidiabetic drugs. chemicalbook.com Its ability to react with active methylene and amino groups to form enamines and amidines makes it a valuable C1 synthon for constructing the heterocyclic cores often found in these types of drugs. sigmaaldrich.comresearchgate.netresearchgate.net

Synthesis of Insecticides, Herbicides, and Fungicides

N,N-Dimethylformamide dimethyl acetal (this compound) serves as a versatile reagent in the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides. Its primary role is to act as a one-carbon building block for the construction of diverse heterocyclic scaffolds that are central to the bioactivity of these compounds.

In the realm of insecticide synthesis, this compound is utilized in the preparation of pyrazole derivatives. These compounds are known for their insecticidal properties. The synthesis typically involves the reaction of this compound with a ketone to form an enaminone intermediate. This intermediate then undergoes cyclization with a hydrazine derivative to yield the pyrazole ring system. While specific examples of commercially available pyrethroid insecticides directly synthesized using this compound are not extensively documented in readily available literature, the fundamental pyrazole synthesis route is a key step in the development of various pesticide candidates.

This compound also plays a role in the synthesis of certain herbicides. For instance, it has been employed in the synthesis of novel sulfonylurea derivatives. In one synthetic pathway, a substituted aryl-methyl-ketone is reacted with this compound to form an intermediate that is subsequently used to construct the core structure of the sulfonylurea herbicide. nih.gov

Furthermore, in the field of fungicides, this compound is used in the synthesis of strobilurin analogues. A patented method describes the preparation of a key intermediate for strobilurin fungicides where a compound is reacted with an acetal of a formamide, with N,N-Dimethylformamide dimethyl acetal being a preferred reagent. google.com This reaction is a crucial step in building the toxophore of the fungicide.

The following table summarizes the application of N,N-Dimethylformamide dimethyl acetal in the synthesis of various agrochemicals:

Table 1: Application of N,N-Dimethylformamide Dimethyl Acetal in Agrochemical Synthesis| Agrochemical Class | Heterocyclic Scaffold | Role of N,N-Dimethylformamide Dimethyl Acetal |

|---|---|---|

| Insecticides | Pyrazole | Formation of an enaminone intermediate for cyclization. |

| Herbicides | Sulfonylurea | Used in the formation of a key intermediate. nih.gov |

| Fungicides | Strobilurin | Reagent in the synthesis of a key intermediate. google.com |

Inhibition of PI3 Kinase p110alpha Enzymes

While N,N-Dimethylformamide dimethyl acetal is not a direct inhibitor of PI3 Kinase p110alpha (PI3Kα) enzymes, it serves as a crucial reagent in the synthesis of heterocyclic compounds that are the core scaffolds of potent PI3Kα inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers. Consequently, inhibitors of this pathway are of significant interest in oncology drug development.

One important class of PI3K inhibitors is based on the pyrrolo[2,3-d]pyrimidine scaffold. The synthesis of these inhibitors often involves the construction of the pyrrolopyrimidine core, and N,N-Dimethylformamide dimethyl acetal can be utilized in this process. For example, in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives, this compound is used to facilitate the formation of the pyrimidine ring.

The following table provides an overview of the role of N,N-Dimethylformamide dimethyl acetal in the synthesis of PI3Kα inhibitors:

Table 2: Role of N,N-Dimethylformamide Dimethyl Acetal in the Synthesis of PI3Kα Inhibitors| Inhibitor Scaffold | Role of N,N-Dimethylformamide Dimethyl Acetal |

|---|---|

| Pyrrolo[2,3-d]pyrimidine | Facilitates the formation of the pyrimidine ring. |

Catalytic Applications

Organocatalysis for Cycloaddition Reactions

N,N-Dimethylformamide dimethyl acetal (this compound) has been shown to participate in and facilitate cycloaddition reactions, a class of reactions that are fundamental in the synthesis of cyclic compounds. In certain contexts, it can be considered to play a role in organocatalysis, acting as a reagent that enables the formation of complex cyclic systems.

A notable application of this compound is in a three-component cascade reaction for the synthesis of highly functionalized 2-aminopyridine derivatives. nih.govacs.orgacs.org In this reaction, this compound reacts with a 1,3-dicarbonyl compound to form an intermediate. This intermediate then reacts with a 1,1-enediamine, leading to the formation of the 2-aminopyridine scaffold. nih.gov While not a catalyst in the classical sense of being regenerated in a catalytic cycle, this compound is a key reagent that orchestrates the cycloaddition cascade.

The following table summarizes a key cycloaddition reaction facilitated by N,N-Dimethylformamide dimethyl acetal:

Table 3: Cycloaddition Reaction Facilitated by N,N-Dimethylformamide Dimethyl Acetal| Reaction Type | Reactants | Product | Role of N,N-Dimethylformamide Dimethyl Acetal |

|---|---|---|---|

| Three-component cascade reaction | 1,1-enediamine, 1,3-dicarbonyl compound, N,N-Dimethylformamide dimethyl acetal | 2-Aminopyridine derivative | Reacts with the 1,3-dicarbonyl compound to form a reactive intermediate that undergoes cycloaddition. nih.gov |

Catalysis of Epoxide Coupling with Carbon Dioxide to form Cyclic Carbonates

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a significant area of research in green chemistry. One such transformation is the coupling of CO2 with epoxides to produce cyclic carbonates, which are useful as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers.

While N,N-Dimethylformamide dimethyl acetal (this compound) is a derivative of N,N-dimethylformamide (DMF), the available scientific literature primarily points to the use of DMF , not this compound, as a catalyst or co-catalyst in the synthesis of cyclic carbonates from epoxides and CO2. rsc.orgresearchgate.net In these reactions, DMF is proposed to act as a nucleophilic catalyst that activates CO2.

There is a lack of substantial evidence in peer-reviewed scientific literature to support a significant catalytic role for N,N-Dimethylformamide dimethyl acetal in the coupling of epoxides with carbon dioxide to form cyclic carbonates. Therefore, it is important to distinguish between the catalytic activity of DMF and its acetal derivative in this specific transformation.

Advanced Spectroscopic and Characterization Techniques for Dmf Dma and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,N-Dimethylformamide dimethyl acetal (B89532) and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of DMF-DMA, the methoxy (B1213986) protons typically appear as a singlet, as do the protons of the N,N-dimethyl group. The methine proton gives rise to a distinct signal, the chemical shift of which is sensitive to its electronic environment. For instance, ¹H NMR spectra of this compound in CDCl₃ show signals at approximately 4.35 ppm, 3.32 ppm, and 2.29 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the methoxy groups, the N,N-dimethyl groups, and the central methine carbon each exhibit characteristic chemical shifts. rsc.org Studies on the reaction of NN-dialkylformamide dimethyl acetals with secondary amines have utilized ¹H and ¹³C NMR to identify the formation of not only other amide acetals but also ester aminals and orthoamides. rsc.orgrsc.org The chemical shifts are sensitive to substituent effects, allowing for the detailed characterization of various derivatives.

Table 1: Typical ¹H NMR Chemical Shifts for N,N-Dimethylformamide dimethyl acetal

| Proton Type | Approximate Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Methine (CH) | 4.35 |

| Methoxy (OCH₃) | 3.32 |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features and monitor reaction progress.

In the synthesis of heterocyclic compounds using this compound, IR spectroscopy is crucial for tracking the formation of new functional groups. For example, in the synthesis of polysubstituted pyridines and pyrimidines, the appearance and disappearance of bands corresponding to amino groups (around 3200-3300 cm⁻¹) and cyano groups can be monitored to follow the reaction pathway. researchgate.net

Table 2: Expected IR Absorption Regions for N,N-Dimethylformamide dimethyl acetal

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Acetal) | Stretching | 1050-1150 |

Mass Spectrometry (MS) in Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is particularly useful for identifying reaction products and elucidating fragmentation patterns, which can provide structural information.

Under electron ionization (EI), acetals often exhibit a weak or absent molecular ion peak due to the stability of the resulting carbocation after α-cleavage. psu.edu The fragmentation of N,N-Dimethylformamide diethylacetal, a related compound, has been studied, and its mass spectrum is available in the NIST WebBook. nist.gov The fragmentation patterns of this compound would be expected to involve the loss of methoxy groups and cleavage of the C-N bond.

In the analysis of complex reaction mixtures involving this compound, such as in the synthesis of heterocyclic compounds, mass spectrometry is used to confirm the molecular weight of the target products. For instance, in the reaction of this compound with malononitrile (B47326) dimer, the resulting amidine product showed a molecular ion peak at m/z 242, corresponding to its expected structure. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of N,N-Dimethylformamide dimethyl acetal

| m/z | Possible Fragment |

|---|---|

| 119 | [M]⁺ (Molecular Ion) |

| 88 | [M - OCH₃]⁺ |

| 74 | [CH(N(CH₃)₂)]⁺ |

Chromatographic Purity Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of N,N-Dimethylformamide dimethyl acetal and for separating and analyzing the products of reactions in which it is used. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic compounds. Methods have been developed for the determination of residual N,N-dimethylformamide (a related compound) in various samples, demonstrating the utility of HPLC for quantifying compounds of this class. nih.govresearchgate.net A specific HPLC method for the analysis of dimethylformamide and dimethylacetamide uses a Primesep 100 column with a mobile phase of acetonitrile (B52724) and water with phosphoric acid as a buffer, and UV detection at 200 nm. sielc.com Such methods can be adapted for the purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. This compound is often used as a derivatizing agent to improve the volatility and thermal stability of analytes for GC-MS analysis. For example, it has been used for the derivatization of perfluorocarboxylic acids and amino acids prior to GC-MS analysis. epa.govresearchgate.net The analysis of this compound itself can be performed by GC-MS, where its retention time and mass spectrum provide definitive identification and allow for purity assessment. analytice.compsu.ac.th The conditions for GC-MS analysis, such as the type of column, temperature program, and ionization method, are optimized to achieve the best separation and detection of this compound and its derivatives. psu.ac.thusra.edu

Table 4: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Primesep 100 (4.6x150 mm) | Acetonitrile/Water (5/95) with 0.2% H₃PO₄ | UV (200 nm) | Analysis of Dimethylformamide |

| RP-HPLC | Ameritech Accurasil C18 (150 mm x 4.6 mm) | Methanol-Water (gradient) | UV (205 nm) | Determination of residual DMF |

| GC-MS | PE-17ht capillary column (30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) | Confirmation of HCA derivatives |

Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols and Personal Protective Equipment

Handling DMF-DMA safely necessitates a combination of engineering controls, safe work practices, and appropriate personal protective equipment (PPE). spectrumchemical.com All operations should be conducted in a well-ventilated area, preferably inside a chemical fume hood, to keep airborne concentrations of vapors to a minimum. spectrumchemical.comfishersci.com Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation. spectrumchemical.com

Safe handling practices include avoiding contact with skin and eyes, and refraining from inhaling the vapor or mist. chemicalbook.comwindows.net It is crucial to prevent the buildup of electrostatic charge by grounding all equipment containing the material. spectrumchemical.comfishersci.com The use of spark-proof or non-sparking tools is recommended as this compound is highly flammable and its vapors can form explosive mixtures with air. fishersci.comcarlroth.commerckmillipore.com Heat, sparks, open flames, and other ignition sources must be strictly avoided in the handling area. fishersci.comchemicalbook.comcarlroth.com Eating, drinking, and smoking are prohibited in the laboratory spaces where this chemical is used. chemicalbook.comcarlroth.com

A comprehensive selection of PPE is mandatory to protect researchers from exposure. The following table summarizes the required equipment.

| PPE Category | Item | Specifications and Use |

| Eye/Face Protection | Safety Goggles/Glasses | Chemical splash goggles are required. spectrumchemical.com For more significant splash risks, a face shield should be worn in addition to goggles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. fishersci.com |

| Skin Protection | Protective Gloves | Chemically resistant gloves are mandatory. dcfinechemicals.com The specific glove material should be chosen based on breakthrough time and permeation rate for this compound. Always inspect gloves before use. |

| Lab Coat | A lab coat must be worn to prevent skin contact. spectrumchemical.com Contaminated work clothing should not be allowed out of the workplace and must be changed immediately. fishersci.commerckmillipore.com | |

| Respiratory Protection | Respirator | If ventilation is insufficient or exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used. spectrumchemical.comfishersci.com |

Storage and Handling Conditions (Moisture Sensitivity, Incompatibilities)

Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions. It should be stored in a segregated and approved area, away from incompatible materials. spectrumchemical.com Containers must be kept tightly closed and sealed when not in use to prevent the ingress of moisture and air. spectrumchemical.comchemicalbook.comdcfinechemicals.com The storage location should be a cool, dry, and well-ventilated place, away from heat and all sources of ignition. spectrumchemical.comchemicalbook.comcarlroth.com

This compound is sensitive to moisture and will hydrolyze in the presence of water. spectrumchemical.comcoleparmer.com This reactivity necessitates storage in a dry environment, often under an inert atmosphere (e.g., nitrogen or argon) to ensure its integrity.

The compound is incompatible with several classes of chemicals, and co-storage should be avoided.

Table of Incompatible Materials

| Incompatible Substance Class | Examples | Reason for Incompatibility |

| Acids | Hydrochloric acid, Sulfuric acid | Reacts vigorously, potentially leading to decomposition and pressure buildup. spectrumchemical.comfishersci.com |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to exothermic reactions, increasing the risk of fire and explosion. spectrumchemical.comfishersci.com |

| Water/Moisture | Atmospheric humidity, wet reagents | Causes hydrolysis of the acetal (B89532), degrading the reagent. spectrumchemical.comcoleparmer.com |

Waste Disposal and Environmental Impact of this compound in Research Settings

The disposal of this compound and its containers must be handled responsibly and in accordance with institutional, local, and national regulations. chemicalbook.commerckmillipore.com Chemical waste should never be mixed with other waste streams. chemicalbook.commerckmillipore.com Surplus and non-recyclable solutions should be offered to a licensed disposal company. chemicalbook.com

All waste materials must be left in their original containers, or in appropriately labeled, compatible waste containers. chemicalbook.commerckmillipore.com Uncleaned, empty containers should be treated as if they still contain the product and disposed of accordingly. chemicalbook.commerckmillipore.com Discharge of this compound into the environment, including drains and waterways, must be strictly avoided. chemicalbook.commerckmillipore.com

In the event of a spill, the area should be evacuated, and all ignition sources removed. chemicalbook.com The spill should be contained using a non-combustible absorbent material like sand, earth, or vermiculite. chemicalbook.com The collected material is then placed in a suitable container for disposal by a licensed professional service. fishersci.comchemicalbook.com

While some safety data sheets indicate that the substance is not known to be hazardous to the environment or non-degradable in wastewater treatment plants, preventing its release is the primary directive. thermofisher.com The ecological impact of this compound in research settings is primarily managed by preventing its release into the environment through proper disposal protocols.

Toxicity and Health Hazards in Laboratory Environments

N,N-Dimethylformamide dimethyl acetal presents several health hazards to laboratory personnel. dcfinechemicals.com Exposure can occur via inhalation, ingestion, or skin and eye contact. spectrumchemical.com The compound is classified as harmful if inhaled or swallowed. chemicalbook.comdcfinechemicals.com